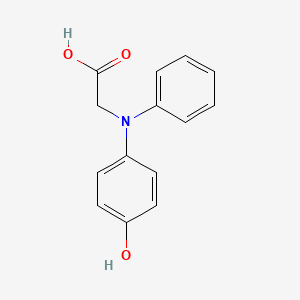oxolan-2-one](/img/structure/B13850165.png)
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one: is a complex organic compound characterized by its unique stereochemistry and isotopic labeling. This compound features two hydroxyphenyl groups attached to a substituted oxolanone ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolanone ring, followed by the introduction of the hydroxyphenyl groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to ensure stereoselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high purity and consistency, which are crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the hydroxy groups to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isotopic labeling allows for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
- (3S,4R)-4-(3-Hydroxybenzyl)-3-[(S)-hydroxy(3-hydroxyphenyl)methyl]dihydro-2(3H)-furanone
- (3S,4S,5S,6R)-2-(Hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol
Uniqueness: The unique stereochemistry and isotopic labeling of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one distinguish it from other similar compounds. These features enhance its utility in mechanistic studies and applications requiring precise structural information.
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
301.31 g/mol |
IUPAC-Name |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i11+1,17+1,18+1 |
InChI-Schlüssel |
HVDGDHBAMCBBLR-UMWANTILSA-N |
Isomerische SMILES |
[13CH2]1[C@H]([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Kanonische SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



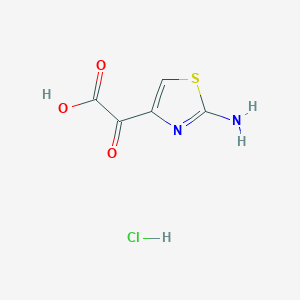
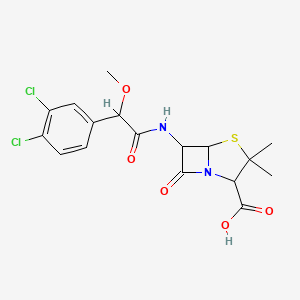
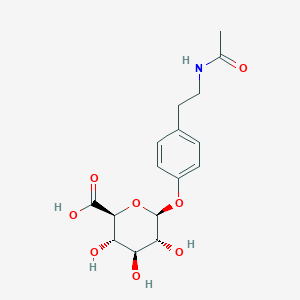
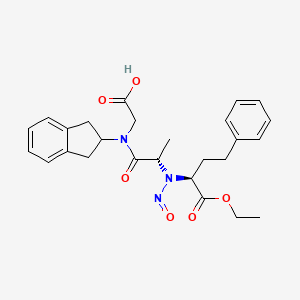
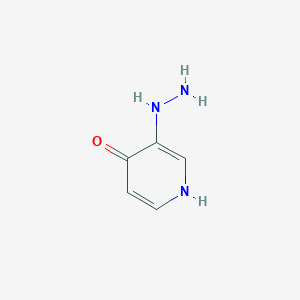
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
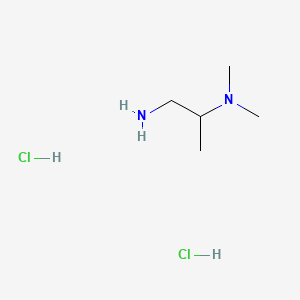
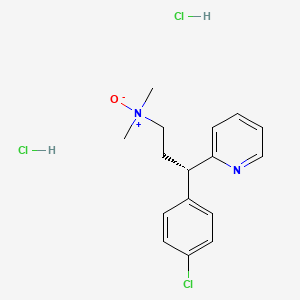
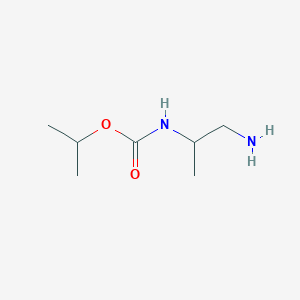
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
